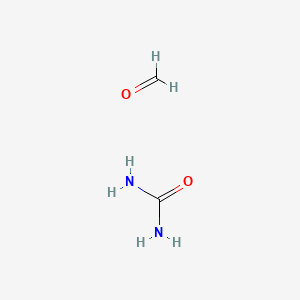







|
REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[O:3].[CH2:5]=[O:6]>>[NH2:1][C:2]([NH2:4])=[O:3].[CH2:5]=[O:6].[NH2:1][C:2]([NH2:4])=[O:3] |f:3.4|
|




|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
|
Type
|
CUSTOM
|
|
Details
|
for 70 min. at 70° C. under stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


Reaction Time |
70 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC(=O)N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=O.NC(=O)N
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |







|
REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[O:3].[CH2:5]=[O:6]>>[NH2:1][C:2]([NH2:4])=[O:3].[CH2:5]=[O:6].[NH2:1][C:2]([NH2:4])=[O:3] |f:3.4|
|




|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
|
Type
|
CUSTOM
|
|
Details
|
for 70 min. at 70° C. under stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


Reaction Time |
70 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC(=O)N
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=O.NC(=O)N
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |